Dehydroascorbic acid

Catalog No.
S532668
CAS No.
490-83-5
M.F
C6H6O6
M. Wt
174.11 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Dehydroascorbic acid

CAS Number

490-83-5

Product Name

Dehydroascorbic acid

IUPAC Name

(5R)-5-(1,2-dihydroxyethyl)oxolane-2,3,4-trione

Molecular Formula

C6H6O6

Molecular Weight

174.11 g/mol

InChI

InChI=1S/C6H6O6/c7-1-2(8)5-3(9)4(10)6(11)12-5/h2,5,7-8H,1H2/t2?,5-/m1/s1

InChI Key

SBJKKFFYIZUCET-DOAHDZERSA-N

SMILES

C(C(C1C(=O)C(=O)C(=O)O1)O)O

Solubility

Soluble in water at 60°C

Synonyms

L-Dehydroascorbic acid; L Dehydroascorbic acid;

Canonical SMILES

C(C(C1C(=O)C(=O)C(=O)O1)O)O

Isomeric SMILES

C(C([C@@H]1C(=O)C(=O)C(=O)O1)O)O

Description

The exact mass of the compound Dehydroascorbic acid is 174.0164 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble in water at 60°c. Its Medical Subject Headings (MeSH) category is Technology and Food and Beverages Category - Food and Beverages - Food - Nutrients - Micronutrients - Vitamins - Ascorbic Acid. It belongs to the ontological category of dehydroascorbic acid in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Vitamin C Measurement

    Due to its chemical properties, DHAA can be readily converted back to ascorbic acid. This characteristic is utilized in analytical methods to measure total vitamin C content in food and biological samples. Researchers can extract vitamin C from a sample, then induce its oxidation to DHAA. By measuring the amount of DHAA present and converting it back to ascorbic acid, they can determine the total vitamin C content [].

  • Understanding Vitamin C Metabolism

    Studying DHAA helps researchers understand the body's metabolism of vitamin C. By investigating how cells take up DHAA and convert it back to ascorbic acid, scientists can gain insights into vitamin C transport and utilization within the body.

Dehydroascorbic acid is the oxidized form of ascorbic acid, commonly known as vitamin C. It is a crucial compound in biological systems, particularly in the transport and metabolism of vitamin C within cells. Dehydroascorbic acid is characterized by its ability to be actively imported into cells through glucose transporters, primarily GLUT1, which allows it to cross cellular membranes effectively. Once inside the cell, it can be reduced back to ascorbic acid by various reducing agents, such as glutathione and other thiols, thus recycling vitamin C and maintaining its essential antioxidant functions .

The chemical formula for dehydroascorbic acid is C6H6O6C_6H_6O_6, and its structure features a cyclic lactone that is highly reactive due to the presence of multiple carbonyl groups. In aqueous solutions, this compound rapidly forms stable hemiketals and can undergo irreversible hydrolysis, leading to its degradation .

DHA demonstrates interesting biological activity. Unlike ascorbic acid, DHA can readily cross the blood-brain barrier, where it's converted back to ascorbic acid, potentially allowing for higher brain tissue concentrations []. Studies suggest DHA possesses neuroprotective effects, reducing brain damage and improving outcomes after ischemic stroke in animal models []. The exact mechanism behind this neuroprotection is still under investigation, but it might involve DHA's ability to scavenge free radicals or modulate cellular signaling pathways [].

, primarily involving redox processes. It can be formed from ascorbic acid through a two-electron oxidation reaction, which typically occurs under conditions of elevated pH or in the presence of metal ions like copper . The reaction can be summarized as follows:

Ascorbic AcidoxidationDehydroascorbic Acid\text{Ascorbic Acid}\xrightarrow{\text{oxidation}}\text{Dehydroascorbic Acid}

Conversely, dehydroascorbic acid can revert back to ascorbic acid through reduction reactions. This reversible process is essential for maintaining vitamin C levels in biological systems. Additionally, dehydroascorbic acid can react with primary amines, forming various derivatives that may have biological significance .

Dehydroascorbic acid exhibits several biological activities similar to those of ascorbic acid. Both compounds demonstrate antiviral properties against various viruses, including herpes simplex virus type 1 and influenza virus type A. Notably, dehydroascorbic acid has been shown to have stronger antiviral effects than ascorbic acid . Furthermore, it possesses neuroprotective properties; studies indicate that it can reduce neuronal injury following ischemic strokes by decreasing infarct volume and neurological deficits .

In addition to its antiviral and neuroprotective roles, dehydroascorbic acid acts as an antioxidant, protecting cells from oxidative stress by scavenging free radicals. Its ability to cross the blood-brain barrier enhances its significance in neurobiology .

Dehydroascorbic acid can be synthesized through the oxidation of ascorbic acid using various oxidizing agents. Common methods include:

  • Chemical Oxidation: Using metal ions (e.g., copper) or hydrogen peroxide in alkaline conditions to facilitate the conversion of ascorbic acid to dehydroascorbic acid.
  • Electrochemical Oxidation: Applying an electric current to induce oxidation reactions.
  • Biological Oxidation: Utilizing enzymes such as ascorbate oxidase that catalyze the oxidation of ascorbic acid in biological systems.

These methods allow for the production of dehydroascorbic acid in both laboratory and industrial settings .

Dehydroascorbic acid has several applications across various fields:

  • Nutritional Supplements: It is used in dietary supplements aimed at providing vitamin C benefits.
  • Cosmetics: Incorporated into skincare products for its antioxidant properties and potential skin-enhancing effects.
  • Pharmaceuticals: Investigated for its neuroprotective effects post-stroke and potential antiviral applications.
  • Food Industry: Utilized for its antimicrobial properties in food preservation and safety .

Research on dehydroascorbic acid interactions indicates that it may affect the pharmacokinetics of certain drugs. For instance, it has been shown to decrease serum concentrations of drugs like amphetamine and bleomycin when co-administered. This interaction could potentially alter therapeutic outcomes and necessitates careful consideration in clinical settings .

Several compounds are chemically related to dehydroascorbic acid, each with unique properties:

CompoundDescriptionUnique Features
Ascorbic AcidThe reduced form of vitamin C; a potent antioxidant.Most abundant form found in humans; directly scavenges free radicals.
Semidehydroascorbic AcidA radical intermediate between ascorbic and dehydroascorbic acids.Highly reactive; involved in transient redox processes.
2,3-Diketogulonic AcidA degradation product of dehydroascorbic acid; formed via irreversible hydrolysis.Represents a pathway for further degradation of vitamin C derivatives.

Dehydroascorbic acid stands out due to its ability to cross the blood-brain barrier and its distinct mechanism of action compared to ascorbic acid, particularly regarding its antiviral properties and neuroprotective effects .

Mechanisms of Oxidation

The oxidation of ascorbic acid represents a complex series of electron transfer reactions that proceed through multiple pathways depending on environmental conditions. The primary mechanism involves the sequential loss of electrons from the carbon-carbon double bond between C2 and C3 positions of the enediol group [1]. This process occurs through a two-step oxidation pathway, with each step involving the transfer of a single electron [2] [3].

Under aerobic conditions, ascorbic acid undergoes oxidation through interaction with molecular oxygen and its derivatives. The initial step involves the reaction between ascorbic acid and reactive oxygen species, with rate constants varying significantly based on the specific oxidant and solution conditions. For the reaction between ascorbic acid and hydroperoxyl radicals at physiological pH conditions, the rate constant has been determined to be 1.6 × 10⁴ M⁻¹s⁻¹ [2]. More complex reactions involving the ascorbate anion and superoxide radicals proceed at substantially higher rates, with combined rate constants reaching 1.22 × 10⁷ M⁻¹s⁻¹ [2].

The oxidation mechanism is heavily influenced by the presence of transition metal ions, particularly copper and iron. Copper-catalyzed oxidation follows a distinct pathway where copper(II) initially oxidizes ascorbic acid, yielding the ascorbate radical and copper(I), with a rate constant exceeding 2.2 × 10⁴ M⁻¹s⁻¹ [4]. The copper(I) subsequently reacts with molecular oxygen to regenerate copper(II), creating a catalytic cycle that accelerates the overall oxidation process [5].

Theoretical studies using density functional theory calculations have revealed that the oxidation proceeds through the formation of stable radical intermediates due to the pseudo-aromatic character of the ascorbate ion [6]. The five-membered lactone ring maintains planarity throughout the oxidation process, facilitating electron delocalization and stabilizing the intermediate radical species [6].

Intermediate Species (Semidehydroascorbic Acid)

Semidehydroascorbic acid, also known as the ascorbate radical or monodehydroascorbate, serves as the critical intermediate in the oxidation of ascorbic acid to dehydroascorbic acid [1] [7]. This radical species is formed through the loss of a single electron from ascorbic acid and exhibits unique chemical properties that distinguish it from both its precursor and subsequent oxidation products [8].

The semidehydroascorbic acid radical demonstrates remarkable stability compared to other organic radicals, with a molecular weight of 175.12 g/mol [7]. This stability arises from the delocalization of the unpaired electron across the enediol system, creating a resonance-stabilized structure [1]. The radical can be detected using electron spin resonance spectroscopy, enabling direct monitoring of its formation and consumption during enzymatic and non-enzymatic reactions [8].

The reactivity profile of semidehydroascorbic acid is characterized by its ability to undergo disproportionation reactions, where two radical molecules interact to form one molecule of ascorbic acid and one molecule of dehydroascorbic acid [3]. At physiological pH, this disproportionation reaction is thermodynamically favored and proceeds through the formation of a dimeric intermediate [3]. The disproportionation mechanism involves initial dimerization of two ascorbate radicals, followed by internal electron transfer and subsequent cyclization of one ascorbate unit [3].

The ascorbate radical also participates in radical-radical reactions with other reactive oxygen species. The reaction with hydroperoxyl radicals proceeds at an extremely rapid rate of 5 × 10⁹ s⁻¹, while the interaction with superoxide radicals occurs at 2.6 × 10⁸ M⁻¹s⁻¹ [2]. These rapid radical-radical reactions contribute to the antioxidant capacity of the ascorbic acid system by terminating radical chain reactions [2].

In biological systems, semidehydroascorbic acid serves as an intermediate in enzymatic processes, particularly in the synthesis of norepinephrine by dopamine beta-monooxygenase [8]. The radical is generated within chromaffin granules in direct relationship to enzyme activity and can facilitate transmembrane electron transfer through single-electron transfer mechanisms [8].

Degradation Pathways

Hydrolysis to Diketogulonic Acid

The hydrolysis of dehydroascorbic acid to 2,3-diketogulonic acid represents a major degradation pathway that results in the irreversible loss of vitamin C activity [9] [10]. This reaction involves the cleavage of the lactone ring structure, converting the cyclic form of dehydroascorbic acid into an open-chain diketo acid [1]. Under normal aqueous conditions without the presence of strong oxidizing agents, dehydroascorbic acid undergoes slow hydrolysis to form 2,3-diketogulonic acid [9].

The hydrolysis reaction is pH-dependent, with the rate of conversion varying significantly across different pH ranges. Studies have demonstrated that dehydroascorbic acid exhibits maximum stability at pH 2.2, with increasing rates of hydrolysis observed at both higher and lower pH values [11]. At pH values of 4, 5, 6, and 7, the time intervals for complete destruction vary dramatically, ranging from days at pH 4 to minutes at pH 7 [11].

The kinetics of the hydrolysis reaction follow first-order kinetics under most conditions [12]. Interestingly, research has revealed that the hydrolysis reaction, long believed to be irreversible, may exhibit some degree of reversibility under specific conditions. Small amounts of dehydroascorbic acid can be formed from 2,3-diketogulonic acid in aqueous solution through a reverse lactonization process [12]. This finding suggests that the equilibrium between dehydroascorbic acid and 2,3-diketogulonic acid may be more complex than previously understood.

The presence of borate significantly accelerates the destruction of dehydroascorbic acid, particularly at higher pH values [11]. This acceleration is attributed to the ability of boric acid to react with hydroxyl groups, facilitating the ring-opening process [11]. The effect becomes apparent at approximately pH 2 and increases progressively with increasing pH [11].

Temperature-Dependent Degradation

Temperature exerts a profound influence on the degradation kinetics of dehydroascorbic acid and ascorbic acid systems. The relationship between temperature and degradation rate follows the Arrhenius equation, with activation energies varying depending on the specific conditions and degradation pathway [13] [14].

For vitamin C powder under controlled humidity conditions, the activation energy for degradation has been determined to be 104.33 kJ/mol when the relative humidity is maintained below 70% [13]. However, this value decreases substantially under higher humidity conditions, with activation energies of 86.87, 88.22, and 202.64 kJ/mol observed at relative humidities of 97%, 93%, and 79.5%, respectively [13]. These variations demonstrate the complex interplay between temperature and moisture in governing degradation kinetics.

The temperature dependence of degradation can be mathematically described using the modified Arrhenius equation: k = k' exp(-Ea/RT) exp(m'RH), where k' and m' are constants, RH represents relative humidity, and Ea is the activation energy [13]. This equation successfully captures the combined effects of temperature and humidity on vitamin C stability.

In food systems, thermal processing at elevated temperatures significantly accelerates ascorbic acid degradation. Studies on fruit juices have shown that pasteurization at 90°C for 1 minute results in ascorbic acid retention of only 82-92% [15]. The degradation rate increases exponentially with temperature, following first-order kinetics in most food matrices [16].

During dehydration processes, the temperature effect becomes particularly pronounced. Research on tomato slice dehydration at temperatures of 45, 60, and 75°C demonstrated that the degradation rate initially increases rapidly as the internal temperature rises, then decreases as moisture content diminishes [17]. The effective moisture diffusivity was identified as the most sensitive parameter in modeling vitamin C degradation kinetics during thermal processing [17].

At canning temperatures exceeding 100°C, oxygen availability becomes more influential than temperature alone in determining degradation rates [15]. Under anaerobic conditions at canning temperatures, the activation energy has been measured at 67 kJ/mol [18], indicating that temperature effects are moderated when oxygen is excluded from the system.

Oxygen Concentration Effects

Oxygen concentration represents one of the most critical factors governing the degradation of dehydroascorbic acid and ascorbic acid systems. The relationship between oxygen availability and degradation rate is complex, involving multiple competing pathways that are influenced by oxygen partial pressure [19] [20].

Under aerobic conditions, ascorbic acid undergoes oxidation to dehydroascorbic acid, which subsequently hydrolyzes to 2,3-diketogulonic acid. This pathway is dominant when oxygen is readily available and results in the formation of characteristic aerobic degradation products [20]. At high headspace oxygen levels of 10% and 20.9%, complete oxidation of ascorbic acid occurs within 20 days at 22°C [20].

Conversely, under anaerobic conditions, the degradation pathway shifts dramatically. In the absence of oxygen, 65% of the initial ascorbic acid content can be retained after the same 20-day period [20]. The anaerobic pathway leads to the formation of different degradation products, primarily furfural, through a series of dehydration and cyclization reactions [21].

The relationship between oxygen concentration and degradation rate has been demonstrated to be linear across a wide range of oxygen partial pressures [19] [18]. Studies using model fruit juice systems have shown that lower oxygen partial pressure in the headspace results in reduced dissolved oxygen concentration and consequently slower rates of ascorbic acid oxidation [20].

At canning temperatures, the effect of oxygen partial pressure becomes even more pronounced. Mathematical modeling has revealed that ascorbic acid degradation follows two distinct pathways: an oxidoreductive pathway producing dehydroascorbic acid, and a hydrolytic pathway involving direct cleavage of the lactone ring [22]. The relative contribution of these pathways depends on the oxygen availability, with the oxidoreductive pathway dominating under aerobic conditions [22].

The kinetics of oxygen-dependent degradation can be described using a reversible consecutive model that accounts for both the formation and breakdown of dehydroascorbic acid [20]. This model successfully captures the complex behavior observed in systems with varying oxygen concentrations, where dehydroascorbic acid acts as an intermediate species that appears and subsequently disappears [18].

Kinetic Modeling Approaches

The mathematical description of dehydroascorbic acid formation and degradation kinetics has evolved to encompass sophisticated modeling approaches that account for the multiple reaction pathways and environmental factors involved [14]. Most traditional studies have assumed first-order kinetics for ascorbic acid degradation, but deviations from this pattern have led to the development of more complex models [14].

The fundamental kinetic model for ascorbic acid degradation follows the expression: -dC/dt = kdC(1 + 1/n)(N-C)(1 - 1/n), where kd represents the apparent rate constant, B and n are system-specific constants, N is the initial ascorbic acid content, and C is the concentration at time t [13]. This model successfully describes the degradation curve under various temperature and humidity conditions [13].

For systems involving oxygen-dependent degradation, a reversible consecutive model has been developed that describes the sequential conversion: AA → DHA → DKG [20]. This model incorporates separate rate constants for each step and accounts for the intermediate nature of dehydroascorbic acid. The kinetic parameters are linked to environmental conditions through empirical relationships that capture the effects of temperature, pH, and oxygen concentration [20].

Advanced modeling approaches have incorporated the Weibullian decay model and exponential models with finite retention endpoints [14]. The Weibullian model is particularly useful for describing non-linear degradation kinetics observed under complex processing conditions. The relationship between Arrhenius and exponential models can be established through the conversion formula provided by interactive computational tools [14].

For copper-catalyzed oxidation systems, comprehensive kinetic models have been developed that account for the multiple redox processes involved [4]. These models successfully describe the Cu/AA/O₂ system across varying conditions including different chloride concentrations and pH values. The model incorporates rate constants for individual elementary reactions, including the formation of copper(III) intermediates and hydroxyl radicals [4].

Multi-response kinetic models have been applied to osmotic dehydration processes, combining the effects of leaching and chemical degradation [18]. These models account for vitamin C content changes within fruit tissue and in the surrounding solution, providing a comprehensive description of the mass transfer and reaction kinetics [18].

Recent developments in kinetic modeling include stochastic methodologies that incorporate parameter uncertainties to provide more realistic predictions [23]. These approaches recognize the inherent variability in food systems and processing conditions, offering probabilistic rather than deterministic predictions of vitamin C stability [23].

Stabilization Mechanisms

The stabilization of dehydroascorbic acid and prevention of ascorbic acid degradation has been achieved through various mechanisms that address the different factors contributing to instability [24] [25]. These approaches range from chemical modifications to physical protection methods, each targeting specific aspects of the degradation process.

Metal chelation represents one of the most effective stabilization strategies, as transition metals catalyze the oxidation of ascorbic acid through redox cycling mechanisms [26]. Ethylenediaminetetraacetic acid effectively prevents degradation by sequestering metal ions that would otherwise catalyze oxidation reactions [27] [26]. The chelation mechanism removes these catalytic species from solution, significantly reducing the rate of metal-catalyzed degradation pathways.

Chemical stabilization through the formation of eutectic mixtures with sugars has demonstrated significant improvements in ascorbic acid stability [25]. Binary eutectic compositions formed with monosaccharides like glucose provide 1.1-1.2-fold shelf-life improvements, while disaccharide eutectics achieve 2-5-fold enhancements [25]. The stabilization mechanism involves hydrogen bonding and non-bonded interactions that modify the local environment around the ascorbic acid molecule, reducing its susceptibility to oxidation [25].

Radical scavenging approaches utilize compounds that preferentially react with intermediate radicals, preventing their further oxidation to dehydroascorbic acid [28]. Thiocyanate ions have been identified as effective stabilizers through their ability to scavenge ascorbate radicals [28]. The mechanism involves the formation of thiocyanate radicals that participate in radical termination reactions: SCN⁻ + HAsc- → HAsc⁻ + SCN- [28].

Antioxidant combinations have proven particularly effective for stabilization. The simultaneous presence of resveratrol and melatonin extends the half-life of ascorbic acid from 66 days to 267 days at 40°C [21]. These compounds protect ascorbic acid from oxidation and promote anaerobic degradation pathways that produce less harmful products [21]. The mechanism involves free radical scavenging and the creation of a reducing environment that favors the reduced form of vitamin C [21].

Physical stabilization through encapsulation and barrier formation provides protection from environmental factors. Oil layer encapsulation creates a physical barrier that prevents contact with atmospheric oxygen, significantly improving oxidation stability [29]. This approach addresses the primary cause of degradation by eliminating the oxidizing environment while avoiding the skin irritation associated with chemical stabilizers [29].

pH optimization represents a fundamental stabilization strategy, as dehydroascorbic acid exhibits maximum stability at pH 2-3 [11] [30]. Acidic conditions minimize the rate of lactone ring hydrolysis and reduce the activity of degradative enzymes [31]. Metaphosphoric acid solutions at pH below 2 provide excellent preservation, enabling storage for extended periods at low temperatures [31].

Temperature control remains the most universally applicable stabilization method, as degradation rates decrease exponentially with reduced temperature [15]. Storage at -80°C following appropriate chemical pretreatment can preserve ascorbic acid and dehydroascorbic acid for years without detectable degradation [31]. The low temperature effectively arrests chemical reactions while maintaining the chemical integrity of the vitamin C system.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Physical Description

Solid

XLogP3

-1

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

2

Exact Mass

174.01643791 g/mol

Monoisotopic Mass

174.01643791 g/mol

Heavy Atom Count

12

Appearance

Solid powder

Melting Point

Decomposes at 225°C (437°F)

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

Y2Z3ZTP9UM

GHS Hazard Statements

Aggregated GHS information provided by 60 companies from 1 notifications to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Drug Indication

There is no approved indication for dehydroascorbic acid, but it has potential therapeutic use in patients with certain viruses and ischemic stroke.

Pharmacology

Dehydroascorbic acid has similar biological activity as ascorbic acid. Both compounds have been shown to have antiviral effects against herpes simplex virus type 1, influenza virus type A and poliovirus type 1 with dehydroascorbic acid having the stronger effect. In addition, unlike ascorbic acid, dehydroascorbic acid can cross the blood brain barrier and is then converted to ascorbic acid to enable retention in the brain. This is important because one study has found that after an ischemic stroke, dehydroascorbic acid has neuroprotective effects by reducing infarct volume, neurological deficits, and mortality.

MeSH Pharmacological Classification

Vitamins

Mechanism of Action

Even though dehydroascorbic acid and ascorbic acid have similar effects, their mechanism of action seems to be different. The exact mechanism of action is still being investigated, but some have been elucidated. Concerning dehydroascorbic acid's antiviral effect against herpes simplex virus type 1, it is suggested that dehydroascorbic acid acts after replication of viral DNA and prevents the assembly of progeny virus particles.

Pictograms

Irritant

Irritant

Other CAS

490-83-5

Wikipedia

Dehydroascorbic_acid

Dates

Last modified: 08-15-2023
1: Frikke-Schmidt H, Tveden-Nyborg P, Lykkesfeldt J. L-dehydroascorbic acid can substitute l-ascorbic acid as dietary vitamin C source in guinea pigs. Redox Biol. 2016 Apr;7:8-13. doi: 10.1016/j.redox.2015.11.003. Epub 2015 Nov 21. PubMed PMID: 26609560; PubMed Central PMCID: PMC4683385.
2: Hosta-Rigau L, York-Duran MJ, Zhang Y, Goldie KN, Städler B. Confined multiple enzymatic (cascade) reactions within poly(dopamine)-based capsosomes. ACS Appl Mater Interfaces. 2014 Aug 13;6(15):12771-9. doi: 10.1021/am502743z. Epub 2014 Jul 9. PubMed PMID: 24968314.
3: Kimura M, Moteki H, Uchida M, Natsume H, Ogihara M. L-ascorbic acid- and L-ascorbic acid 2-glucoside accelerate in vivo liver regeneration and lower serum alanine aminotransaminase activity in 70% partially hepatectomized rats. Biol Pharm Bull. 2014;37(4):597-603. PubMed PMID: 24818255.
4: Szarka A, Lőrincz T. [Cellular and intracellular transport of vitamin C. The physiologic aspects]. Orv Hetil. 2013 Oct 20;154(42):1651-6. doi: 10.1556/OH.2013.29712. Review. Hungarian. PubMed PMID: 24121217.
5: Latocha P, Wołosiak R, Worobiej E, Krupa T. Clonal differences in antioxidant activity and bioactive constituents of hardy kiwifruit (Actinidia arguta) and its year-to-year variability. J Sci Food Agric. 2013 Apr;93(6):1412-9. doi: 10.1002/jsfa.5909. Epub 2012 Oct 15. PubMed PMID: 23070974.
6: Lee YC, Huang HY, Chang CJ, Cheng CH, Chen YT. Mitochondrial GLUT10 facilitates dehydroascorbic acid import and protects cells against oxidative stress: mechanistic insight into arterial tortuosity syndrome. Hum Mol Genet. 2010 Oct 1;19(19):3721-33. doi: 10.1093/hmg/ddq286. Epub 2010 Jul 16. PubMed PMID: 20639396.
7: Montel-Hagen A, Sitbon M, Taylor N. Erythroid glucose transporters. Curr Opin Hematol. 2009 May;16(3):165-72. doi: 10.1097/MOH.0b013e328329905c. Review. PubMed PMID: 19346941.
8: Montel-Hagen A, Kinet S, Manel N, Mongellaz C, Prohaska R, Battini JL, Delaunay J, Sitbon M, Taylor N. Erythrocyte Glut1 triggers dehydroascorbic acid uptake in mammals unable to synthesize vitamin C. Cell. 2008 Mar 21;132(6):1039-48. doi: 10.1016/j.cell.2008.01.042. PubMed PMID: 18358815.
9: Konings EJ; Committee on Food Nutrition. Water-soluble vitamins. J AOAC Int. 2006 Jan-Feb;89(1):285-8. PubMed PMID: 16512258.
10: Elmore AR. Final report of the safety assessment of L-Ascorbic Acid, Calcium Ascorbate, Magnesium Ascorbate, Magnesium Ascorbyl Phosphate, Sodium Ascorbate, and Sodium Ascorbyl Phosphate as used in cosmetics. Int J Toxicol. 2005;24 Suppl 2:51-111. Review. PubMed PMID: 16154915.
11: Nishiyama I, Yamashita Y, Yamanaka M, Shimohashi A, Fukuda T, Oota T. Varietal difference in vitamin C content in the fruit of kiwifruit and other actinidia species. J Agric Food Chem. 2004 Aug 25;52(17):5472-5. PubMed PMID: 15315387.
12: Reihl O, Lederer MO, Schwack W. Characterization and detection of lysine-arginine cross-links derived from dehydroascorbic acid. Carbohydr Res. 2004 Feb 25;339(3):483-91. PubMed PMID: 15013385.
13: Argirov OK, Lin B, Olesen P, Ortwerth BJ. Isolation and characterization of a new advanced glycation endproduct of dehydroascorbic acid and lysine. Biochim Biophys Acta. 2003 Mar 17;1620(1-3):235-44. PubMed PMID: 12595094.
14: Gil-Izquierdo A, Gil MI, Ferreres F. Effect of processing techniques at industrial scale on orange juice antioxidant and beneficial health compounds. J Agric Food Chem. 2002 Aug 28;50(18):5107-14. PubMed PMID: 12188615.
15: Hirai K, Pan JH, Shui YB, Simamura E, Shimada H, Kanamaru T, Koyama J. Alpha-tocopherol protects cultured human cells from the acute lethal cytotoxicity of dioxin. Int J Vitam Nutr Res. 2002 May;72(3):147-53. PubMed PMID: 12098882.
16: Ogiri Y, Sun F, Hayami S, Fujimura A, Yamamoto K, Yaita M, Kojo S. Very low vitamin C activity of orally administered L-dehydroascorbic acid. J Agric Food Chem. 2002 Jan 2;50(1):227-9. PubMed PMID: 11754572.
17: Abou-Seif MA, Rabia A, Nasr M. Antioxidant status, erythrocyte membrane lipid peroxidation and osmotic fragility in malignant lymphoma patients. Clin Chem Lab Med. 2000 Aug;38(8):737-42. PubMed PMID: 11071066.
18: Rönner B, Lerche H, Bergmüller W, Freilinger C, Severin T, Pischetsrieder M. Formation of tetrahydro-beta-carbolines and beta-carbolines during the reaction of L-tryptophan with D-glucose. J Agric Food Chem. 2000 Jun;48(6):2111-6. PubMed PMID: 10888507.
19: Bognár A, Daood HG. Simple in-line postcolumn oxidation and derivatization for the simultaneous analysis of ascorbic and dehydroascorbic acids in foods. J Chromatogr Sci. 2000 Apr;38(4):162-8. PubMed PMID: 10766483.
20: Seidel W, Pischetsrieder M. Immunochemical detection of N2-[1-(1-carboxy)ethyl]guanosine, an advanced glycation end product formed by the reaction of DNA and reducing sugars or L-ascorbic acid in vitro. Biochim Biophys Acta. 1998 Nov 27;1425(3):478-84. PubMed PMID: 9838211.

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